DC-S239

Übersicht

Beschreibung

DC-S239 ist ein selektiver Inhibitor des Enzyms Histon-Methyltransferase SET7. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Aktivität von SET7 mit einem IC50-Wert von 4,59 Mikromolar zu hemmen, ein bedeutendes Potenzial in der wissenschaftlichen Forschung gezeigt . This compound weist auch Selektivität für andere Enzyme wie DNA-Methyltransferase 1, Disruptor der telomeren Stilllegung 1-ähnlich, Enhancer des Zeste-Homologs 2, nuklearer Rezeptorbindungs-SET-Domänenprotein 1, SET-Domäne enthaltendes 8 und euchromatisches Histon-Lysin-Methyltransferase 2 auf . Diese Verbindung hat eine Antikrebsaktivität gezeigt, was sie zu einem wertvollen Werkzeug in der Krebsforschung macht .

Vorbereitungsmethoden

Die Synthese von DC-S239 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter bestimmten Bedingungen, um die Kernstruktur von this compound zu bilden.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch eine Reihe chemischer Reaktionen in die Kernstruktur eingeführt. Diese Reaktionen können nukleophile Substitution, Oxidation und Reduktionsreaktionen umfassen.

Industrielle Produktionsverfahren für this compound sind nicht gut dokumentiert, da diese Verbindung hauptsächlich für Forschungszwecke verwendet wird. die oben beschriebene Syntheseroute kann bei Bedarf für die Produktion in größerem Maßstab hochskaliert werden.

Analyse Chemischer Reaktionen

DC-S239 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen eingehen, um oxidierte Derivate zu bilden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen in this compound zu reduzieren. Übliche Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Nukleophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten in das this compound-Molekül einzuführen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate mit zusätzlichen Sauerstoffatomen erzeugen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Wissenschaftliche Forschungsanwendungen

Cancer Research

DC-S239 has demonstrated significant anticancer activity by inhibiting the proliferation of various cancer cell lines, including MCF7 (breast cancer) and HL60 (acute myeloid leukemia).

Key Findings :

- Cell Lines Tested : MCF7, HL60, MV4-11

- IC50 Values :

- MCF7: 10.93 μM

- HL60: 16.43 μM

- Mechanism : Inhibition of SET7 leads to altered gene expression profiles associated with cancer cell growth and survival .

Epigenetics

As a selective inhibitor of histone methyltransferase SET7, this compound is utilized to study the role of histone methylation in gene regulation. This compound helps elucidate how modifications to histones influence chromatin structure and function.

Applications :

- Investigating the impact of histone methylation on gene expression.

- Understanding the epigenetic mechanisms underlying various diseases, including cancer and metabolic disorders .

Drug Discovery

This compound serves as a lead compound for developing new inhibitors targeting histone methyltransferases and related enzymes. Its selectivity for SET7 makes it a valuable tool in drug development efforts aimed at targeting epigenetic regulators.

Research Insights :

- This compound can be used to develop more potent inhibitors through structure-activity relationship (SAR) studies.

- It provides insights into the design of small molecules that could modulate epigenetic pathways involved in disease .

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on breast cancer cells (MCF7) and acute myeloid leukemia cells (HL60). The results indicated that treatment with this compound led to significant reductions in cell viability, demonstrating its potential as an anticancer agent.

Case Study 2: Epigenetic Regulation

Research involving this compound has shown its utility in understanding the regulatory roles of histone methylation in gene expression changes associated with tumorigenesis. By inhibiting SET7, researchers observed alterations in transcriptional activity linked to cancer progression.

Wirkmechanismus

DC-S239 exerts its effects by selectively inhibiting the activity of histone methyltransferase SET7. This enzyme is responsible for the monomethylation of lysine 4 on histone H3, a modification that plays a crucial role in gene regulation . By inhibiting SET7, this compound disrupts this modification, leading to changes in gene expression and cellular functions . Additionally, this compound exhibits selectivity for other enzymes such as DNA methyltransferase 1, disruptor of telomeric silencing 1-like, enhancer of zeste homolog 2, nuclear receptor binding SET domain protein 1, SET domain containing 8, and euchromatic histone lysine methyltransferase 2 . This selectivity contributes to its anticancer activity and other biological effects .

Vergleich Mit ähnlichen Verbindungen

DC-S239 ist einzigartig in seiner Selektivität für Histon-Methyltransferase SET7 und seiner Fähigkeit, andere verwandte Enzyme zu hemmen. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen ähnliche Bindungsmodi mit this compound und zeigen Selektivität für Histon-Methyltransferase SET7 und andere verwandte Enzyme . this compound zeichnet sich durch sein spezifisches Selektivitätsprofil und seine nachgewiesene Antikrebsaktivität aus .

Biologische Aktivität

DC-S239 is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activity against various cancer cell lines. This article presents a detailed overview of the compound's biological properties, including its efficacy, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from a class of compounds known for their potential therapeutic applications in oncology. Its structure and properties have been investigated through various assays to determine its effectiveness against different cancer types.

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated using several cancer cell lines, including:

- MCF7 (breast cancer)

- HL60 (acute myeloid leukemia)

- MV4-11 (acute myeloid leukemia)

- K562 (chronic myeloid leukemia)

- Kasumi-1 (acute myeloid leukemia)

- U937 (histiocytic lymphoma)

- THP1 (monocytic leukemia)

- Jurkat (T-cell leukemia)

The compound has shown varying degrees of cytotoxicity across these cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%. Notably, the following IC50 values were observed:

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 | 21.4 |

| Jurkat | 2.2 |

| THP1 | 3.5 |

| U937 | 3.9 |

| HL60 | Not specified |

| MV4-11 | Not specified |

| K562 | Not specified |

| Kasumi-1 | Not specified |

These values were determined using assays such as alamarBlue and MTT, which are standard methods for assessing cell viability and proliferation .

The mechanisms through which this compound exerts its effects involve interactions with specific molecular targets within the cells. Preliminary studies suggest that this compound may inhibit certain epigenetic targets, similar to its analogs like DC-S285 and DC-S303. These interactions can lead to the modulation of gene expression associated with cancer cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in preclinical models:

- In Vitro Studies : In a series of experiments, this compound was administered to various cancer cell lines to assess its cytotoxic effects. The results indicated a strong selective toxicity towards Jurkat and THP1 cells, suggesting that this compound might be particularly effective in treating T-cell leukemias.

- Mechanistic Insights : Further investigations revealed that this compound may act by disrupting critical signaling pathways involved in cell cycle regulation and apoptosis. This was supported by docking studies that indicated favorable binding affinities with target proteins involved in these processes .

- Comparative Studies : When compared to established chemotherapeutic agents, this compound demonstrated comparable or superior efficacy against certain cancer types, particularly those resistant to conventional treatments.

Eigenschaften

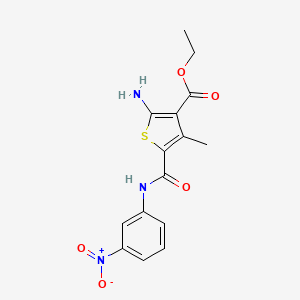

Molekularformel |

C15H15N3O5S |

|---|---|

Molekulargewicht |

349.4 g/mol |

IUPAC-Name |

ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19) |

InChI-Schlüssel |

SIVTXLSKYVOFHS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |

Kanonische SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DC-S239 ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.